N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused [1,2,3]triazolo[1,5-a]quinazolin core. Key structural features include:
- Aryl amine substituent: A 4-chloro-2-methoxy-5-methylphenyl group attached to the 5-position of the quinazoline ring.
- Sulfonyl group: A 4-methylbenzenesulfonyl (tosyl) moiety at the 3-position, contributing to steric bulk and electron-withdrawing properties.
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O3S/c1-14-8-10-16(11-9-14)34(31,32)24-23-27-22(17-6-4-5-7-20(17)30(23)29-28-24)26-19-12-15(2)18(25)13-21(19)33-3/h4-13H,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEWIYFNXFFMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=C(C=C(C(=C5)C)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity based on existing literature, including structure-activity relationships (SAR), cytotoxicity assays, and mechanisms of action.
Chemical Structure
The compound features a complex structure characterized by:
- Molecular Formula : C18H20ClN5O2S
- Molecular Weight : 389.89 g/mol
The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily focusing on its anticancer and anti-inflammatory properties.
Anticancer Activity
Several studies have evaluated the cytotoxic effects of triazoloquinazoline derivatives on various cancer cell lines. Notably:
- Cytotoxicity : The compound demonstrated significant cytotoxicity against human cancer cell lines such as HCT-116 and HeLa. The IC50 values for these cell lines were reported to be approximately 36 μM and 34 μM, respectively, indicating a moderate level of potency in inducing apoptosis in these cells .
Table 1: Cytotoxicity Data of Triazoloquinazoline Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 37 | HCT-116 | 36 | Induction of apoptosis |
| 37 | HeLa | 34 | Mitochondrial membrane depolarization |
| 46 | MCF-7 | <100 | Caspase activation |
The mechanism of action involves the induction of apoptosis through mitochondrial pathways and activation of caspases, which are crucial for programmed cell death .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Research on related pyrazoloquinazolines indicated that compounds with similar scaffolds effectively inhibited pro-inflammatory cytokines and reduced NF-kB/AP-1 activity in vitro .
Table 2: Anti-inflammatory Activity Comparison
| Compound | Activity Assay | IC50 (μM) | Target Pathway |
|---|---|---|---|
| 13i | NF-kB/AP-1 Reporter | <50 | MAPK pathway |
| 16 | LPS-induced activity | <30 | JNK signaling |
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Inflammatory Modulation : Inhibition of NF-kB and AP-1 pathways reduces inflammatory responses.
- Cell Cycle Arrest : Potential interference with cell cycle progression in cancer cells.
Case Studies
A notable study involved the synthesis and evaluation of various triazoloquinazoline derivatives where the target compound was part of a library screened for anticancer activity. The results highlighted its potential as a lead compound for further development in cancer therapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the [1,2,3]triazolo[1,5-a]quinazolin core but differ in substituents, leading to variations in physicochemical properties and biological activity:
Key Research Findings and Implications
Substituent Effects on Bioactivity
- Chlorine Position : The target compound’s 4-chloro group on the phenylamine (vs. 3-chloro in ) may improve target binding due to optimal steric alignment. Chlorine’s electron-withdrawing nature enhances electrophilic interactions with biological targets .
- Methoxy Group : The 2-methoxy substituent in the target compound could facilitate hydrogen bonding with enzymes (e.g., kinases), a feature absent in analogues like and .
Pharmacokinetic Considerations
- Solubility : The methoxy group may enhance aqueous solubility compared to and , which lack polar substituents .
Activity Trends in Analogues
- Antimicrobial Potential: Nitro-substituted analogues (e.g., nitroimidazole derivatives) show enhanced antimycobacterial activity , but the target compound’s chloro-methoxy motif may offer a unique mechanism against resistant strains.
- Kinase Inhibition : The tosyl group in the target compound mimics ATP-competitive inhibitors, a feature shared with and , though activity data remain speculative without direct assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
